2-Deoxyglucitol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Deoxyglucitol can be synthesized through several methods:
From Glucal and its Derivatives: This method involves the use of glucal as a starting material, which undergoes a series of reactions to yield this compound.
From D-Glucose: This method involves the reduction of D-glucose using specific reagents to replace the hydroxyl group at the second carbon with a hydrogen atom.
Ozonolysis of Tetrols: This method involves the ozonolysis of tetrols to produce this compound.
Enzymatic Synthesis: Enzymes can be used to catalyze the conversion of specific substrates into this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
2-Deoxyglucitol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound into its oxidized form using oxidizing agents.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: Substitution reactions involve replacing the hydrogen atom at the second carbon with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various reagents can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-6-phosphate .
Scientific Research Applications
2-Deoxyglucitol has numerous applications in scientific research:
Mechanism of Action
2-Deoxyglucitol exerts its effects by inhibiting glycolysis. It is taken up by glucose transporters and phosphorylated to 2-deoxyglucose-6-phosphate by hexokinase. 2-deoxyglucose-6-phosphate cannot be further metabolized, leading to the inhibition of glycolysis and a decrease in ATP production . This mechanism is particularly effective in cancer cells, which rely heavily on glycolysis for energy production .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-deoxyglucose: Similar to 2-deoxyglucitol but with an amino group at the second carbon.
Glucosamine-6-phosphate: Contains an amino group and a phosphate group.
Uniqueness
This compound is unique in its ability to inhibit glycolysis by mimicking glucose while preventing its further metabolism. This property makes it a valuable tool in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
(2R,3S,4R)-hexane-1,2,3,4,6-pentol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c7-2-1-4(9)6(11)5(10)3-8/h4-11H,1-3H2/t4-,5-,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWIYCLYWKAKRR-PBXRRBTRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H]([C@@H]([C@@H](CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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